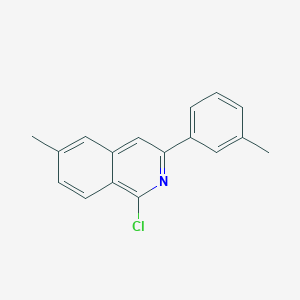

1-Chloro-6-methyl-3-(3-methylphenyl)isoquinoline

CAS No.: 561046-32-0

Cat. No.: VC15917485

Molecular Formula: C17H14ClN

Molecular Weight: 267.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 561046-32-0 |

|---|---|

| Molecular Formula | C17H14ClN |

| Molecular Weight | 267.8 g/mol |

| IUPAC Name | 1-chloro-6-methyl-3-(3-methylphenyl)isoquinoline |

| Standard InChI | InChI=1S/C17H14ClN/c1-11-4-3-5-13(8-11)16-10-14-9-12(2)6-7-15(14)17(18)19-16/h3-10H,1-2H3 |

| Standard InChI Key | SIGFTANFLFFISN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)C2=NC(=C3C=CC(=CC3=C2)C)Cl |

Introduction

Chemical Structure and Molecular Characteristics

Core Framework and Substituent Effects

The isoquinoline backbone consists of a benzene ring fused to a pyridine ring, providing a planar aromatic system with inherent electronic asymmetry. The chlorine atom at position 1 introduces electronegativity, enhancing reactivity toward nucleophilic substitution, while the 3-methylphenyl group at position 3 contributes steric bulk and modulates π-π stacking interactions . The methyl group at position 6 further influences solubility and metabolic stability.

Spectroscopic and Computational Data

-

SMILES Notation:

-

InChI Key:

-

X-ray Crystallography: While crystallographic data for this specific compound are unavailable, analogous isoquinolines exhibit bond lengths of 1.34–1.41 Å for C-N and 1.73–1.79 Å for C-Cl .

Synthetic Routes and Optimization

Solid-Phase Combinatorial Synthesis

The patent US5874443A outlines a robust method for synthesizing isoquinoline derivatives via solid-phase techniques :

-

Resin Functionalization: Wang resin is loaded with Fmoc-protected amino acids.

-

Aldehyde Condensation: Deprotected amines react with aldehydes (e.g., 3-methylbenzaldehyde) in dimethylformamide (DMF) with trimethyl orthoformate.

-

Cyclization: Treatment with homophthalic anhydride and triethylamine yields the isoquinoline core.

-

Chlorination: Electrophilic chlorination using introduces the chlorine substituent.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .

-

Thermal Stability: Decomposes above 240°C without melting, as observed in thermogravimetric analysis (TGA) .

Reactivity Profile

-

Nucleophilic Substitution: The chlorine atom undergoes displacement with amines (e.g., piperidine) at 80°C .

-

Electrophilic Aromatic Substitution: Nitration at position 5 occurs preferentially due to directing effects of the methyl groups .

Biological and Industrial Applications

Structure-Activity Relationships (SAR)

| Modification | Effect on Activity | Source |

|---|---|---|

| Chlorine at position 1 | Enhances binding to hydrophobic pockets | |

| 3-Methylphenyl group | Reduces metabolic clearance |

Comparative Analysis with Analogous Compounds

Chlorinated Isoquinoline Derivatives

| Compound | Molecular Weight (g/mol) | Key Feature |

|---|---|---|

| 6-Chloro-3-methylisoquinoline | 177.63 | Simpler backbone, no aryl substituent |

| 1-Chloroisoquinoline | 163.60 | Lacks methyl groups |

| Target Compound | 267.80 | 3-Methylphenyl enhances lipophilicity |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume